3-(Methylamino)benzaldehyde
Description
Significance of Aromatic Aldehyde and Methylamino Functional Groups in Contemporary Chemical Research
Aromatic aldehydes are a cornerstone of organic synthesis, serving as versatile precursors for a wide array of more complex molecules. wisdomlib.orgfiveable.menumberanalytics.com Their carbonyl group is highly reactive, participating in nucleophilic addition, condensation, and oxidation-reduction reactions. numberanalytics.comarabjchem.org This reactivity allows for the construction of diverse molecular frameworks, including those found in pharmaceuticals, dyes, and polymers. fiveable.menumberanalytics.com The aromatic ring, in conjunction with the aldehyde, can be further functionalized, influencing the compound's electronic properties and reactivity. fiveable.mewisdomlib.org
The methylamino group, a secondary amine, significantly impacts a molecule's biological and chemical properties. In medicinal chemistry, the incorporation of a methylamino group can enhance a compound's pharmacological profile by improving its stability, bioavailability, and binding affinity to biological targets. ontosight.ai It can also serve as a key component in the design of prodrugs and imaging agents. ontosight.ai The electron-donating nature of the methylamino group can activate the aromatic ring, influencing its reactivity in electrophilic substitution reactions.
Historical Context and Evolution of Substituted Benzaldehydes in Synthetic Methodologies
The study of substituted benzaldehydes has a rich history, dating back to the early days of organic chemistry with the isolation of benzaldehyde (B42025) from bitter almonds. numberanalytics.com Over the years, chemists have developed a vast arsenal (B13267) of synthetic methods to introduce a wide variety of substituents onto the benzaldehyde scaffold. These methods have evolved from classical, often harsh, reaction conditions to more sophisticated and milder techniques, such as transition metal-catalyzed cross-coupling reactions. acs.orgrug.nl
Early methods for synthesizing substituted benzaldehydes often involved direct electrophilic substitution on benzaldehyde itself or the oxidation of corresponding substituted toluenes. The development of reactions like the Vilsmeier-Haack and Gattermann-Koch reactions provided more direct routes to formylated aromatic compounds. More recently, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have enabled the efficient introduction of amino groups, including the methylamino group, onto the benzaldehyde ring. A significant advancement in the synthesis of functionalized benzaldehydes is the two-step, one-pot reduction/cross-coupling procedure, which utilizes a stable aluminum hemiaminal as a protected aldehyde intermediate, allowing for subsequent coupling with organometallic reagents. acs.orgrug.nl
Current Research Landscape and Emerging Trends Pertaining to 3-(Methylamino)benzaldehyde
Current research involving this compound and related structures is multifaceted, spanning organic synthesis, medicinal chemistry, and materials science. In organic synthesis, there is a continued drive to develop more efficient and environmentally friendly methods for its preparation and for its use as a synthon. acs.orgrug.nl
In the realm of medicinal chemistry, this compound serves as a precursor for the synthesis of biologically active compounds. Research is ongoing to explore its potential in developing novel therapeutics, with studies investigating its derivatives for applications in areas like cancer treatment and enzyme inhibition. ontosight.ai The compound's structure is also being explored in the development of new anti-inflammatory agents. nih.gov
Furthermore, substituted benzaldehydes, in general, are being investigated for their applications in materials science, for example, in the synthesis of dyes and polymers with specific optical or electronic properties. fiveable.me The unique electronic characteristics imparted by the methylamino and aldehyde groups make this compound an interesting candidate for such applications.
Scope and Objectives of Scholarly Investigations on this compound
Another major focus is the exploration of its chemical reactivity. Researchers aim to understand how the interplay between the methylamino and aldehyde groups influences its behavior in various chemical transformations, such as oxidation, reduction, and condensation reactions. arabjchem.org
From a medicinal chemistry perspective, a significant objective is to synthesize and evaluate new compounds derived from this compound for their potential therapeutic applications. ontosight.ai This involves structure-activity relationship (SAR) studies to understand how modifications to the molecule affect its biological activity.
Finally, investigations also aim to characterize the physicochemical properties of this compound and its derivatives, including their spectroscopic and electronic properties, to better understand their fundamental nature and potential for use in various scientific and industrial applications. nih.gov
Interactive Data Tables
Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | sigmaaldrich.com |
| CAS Number | 339062-76-9 | sigmaaldrich.com |
| Molecular Formula | C8H9NO | |
| Molecular Weight | 135.17 g/mol | sigmaaldrich.com |
| InChI Key | NNZUWTNLXGNSHE-UHFFFAOYSA-N | sigmaaldrich.com |
Synthetic Reactions Involving this compound
| Reaction Type | Reagents | Product |
| Oxidation | Potassium permanganate, Chromium trioxide | 3-(Methylamino)benzoic acid |
| Reduction | Sodium borohydride (B1222165), Lithium aluminum hydride | 3-(Methylamino)benzyl alcohol |
| Nucleophilic Substitution | Amines, Alcohols, Thiols | Various substituted benzaldehyde derivatives |
Data sourced from
Structure
3D Structure
Properties
IUPAC Name |
3-(methylamino)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-9-8-4-2-3-7(5-8)6-10/h2-6,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZUWTNLXGNSHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395180 | |
| Record name | 3-(methylamino)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339062-76-9 | |
| Record name | 3-(methylamino)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methylamino Benzaldehyde and Its Derivatives
Established Synthetic Pathways to 3-(Methylamino)benzaldehyde Precursors
The creation of this compound often begins with the synthesis of its precursors, for which several reliable methods have been developed. These strategies focus on the introduction of the methylamino group and the manipulation of functional groups on the benzene (B151609) ring.
Reductive Amination Strategies for Introducing the Methylamino Moiety
Reductive amination is a prominent method for forming the methylamino group on a benzaldehyde (B42025) precursor. This one-pot reaction typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. arkat-usa.org
A common precursor for this process is 3-nitrobenzaldehyde. The reaction with methylamine (B109427) forms an intermediate imine, which is then reduced to the desired amine. acs.org While sodium borohydride (B1222165) is a common reducing agent, its use with nitro-containing compounds can lead to the reduction of the nitro group and the formation of hazardous azo- and azoxy-containing byproducts. acs.orgresearchgate.netacs.org A safer and more selective alternative is the use of borane-tert-butylamine activated with methanesulfonic acid, which selectively reduces the imine without affecting the nitro group. acs.orgresearchgate.netacs.org
Another approach involves the simultaneous reductive amination of the formyl group and reduction of a nitro group in a single step, converting nitrobenzaldehydes directly to dialkylaminomethylanilines. arkat-usa.org
Table 1: Comparison of Reducing Agents for Reductive Amination of 3-Nitrobenzaldehyde with Methylamine
| Reducing Agent | Advantages | Disadvantages |
| Sodium Borohydride | Inexpensive | Can reduce the nitro group, forming hazardous byproducts. acs.orgresearchgate.netacs.org |
| Borane-tert-butylamine/Methanesulfonic Acid | Safer, selectively reduces the imine. acs.orgresearchgate.netacs.org | More expensive than sodium borohydride. |
| Sodium Cyanoborohydride | Selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com | |
| Sodium Triacetoxyborohydride (B8407120) | Commonly used for reductive aminations. acs.org | More expensive than sodium borohydride. acs.org |
Functional Group Interconversions on Substituted Benzaldehydes
Functional group interconversion provides another versatile route to precursors of this compound. This strategy involves modifying existing functional groups on a substituted benzaldehyde to create the desired methylamino moiety.
One example is the conversion of 3-formylbenzonitrile. The cyano group can be reduced to an aminomethyl group, which can then be methylated. Alternatively, the cyano group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide and subsequently reduced.
Another approach is the palladium-catalyzed Buchwald-Hartwig amination, which can be used to couple 3-bromobenzaldehyde (B42254) with methylamine to introduce the methylamino group directly.
Directed Ortho-Metalation and Subsequent Electrophilic Quenching Approaches
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In this method, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. wikipedia.orguwindsor.caorganic-chemistry.org The resulting aryllithium intermediate can then be quenched with an electrophile to introduce a new functional group. uwindsor.caorganic-chemistry.org
For the synthesis of precursors to this compound, a suitable directing group, such as a tertiary amide or a carbamate, can be positioned on the benzene ring. uwindsor.caorganic-chemistry.org Following ortho-lithiation, quenching with a formylating agent like N,N-dimethylformamide (DMF) would introduce the aldehyde group at the desired position. Subsequent modification of the directing group would then be necessary to yield the final product. For instance, a tertiary amide can be hydrolyzed to a secondary amine and then methylated.
Synthesis of Advanced Derivatives and Analogs of this compound
The aldehyde and methylamino functionalities of this compound make it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and Schiff bases.
Preparation of Heterocyclic Compounds Incorporating this compound Scaffolds
The reactivity of this compound allows for its incorporation into a variety of heterocyclic structures. For instance, it can participate in condensation reactions with compounds containing active methylene (B1212753) groups to form pyridone derivatives. tsijournals.com These pyridones can then be further functionalized to create more complex heterocyclic systems.
Another example involves the use of this compound in multicomponent reactions. A one-pot, four-component reaction of benzaldehyde derivatives, benzoic acid derivatives, resorcinol, and ammonia (B1221849) has been reported to produce bioactive (5-hydroxy-2,4-diphenyl-2H-benzo[e] acs.orgCurrent time information in Bangalore, IN.oxazin-3(4H)-yl)(phenyl)methanone derivatives. oiccpress.com
Synthesis of Schiff Bases and Related Imines from this compound
The condensation reaction between this compound and a primary amine readily forms a Schiff base, also known as an imine. researchgate.netorientjchem.orgacs.org This reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. scielo.org.za
These reactions are often carried out in a suitable solvent like ethanol (B145695), sometimes with a catalytic amount of acid to facilitate the dehydration step. researchgate.netorientjchem.org The resulting Schiff bases are versatile intermediates themselves and can be used in a variety of further transformations. For example, they can be reduced to form secondary amines or used as ligands in coordination chemistry. scielo.org.zascirp.org
Table 2: Examples of Schiff Bases Synthesized from Benzaldehyde Derivatives
Construction of Chalcone (B49325) Derivatives Involving this compound Fragments
Chalcones, characterized by two aromatic rings joined by an α,β-unsaturated carbonyl system, are synthesized through the Claisen-Schmidt condensation. This reaction involves the base-catalyzed reaction between an acetophenone (B1666503) and a substituted benzaldehyde. derpharmachemica.comutar.edu.my In the context of this compound, it serves as the aldehyde component, reacting with various acetophenone derivatives to yield a diverse range of chalcone structures.
The general procedure involves dissolving the this compound and an appropriate acetophenone in a solvent like ethanol. A base, typically a 10% sodium hydroxide (B78521) solution, is added as a catalyst. derpharmachemica.com The mixture is stirred at room temperature for several hours, during which the condensation reaction occurs. derpharmachemica.com The progress of the reaction is often monitored using thin-layer chromatography (TLC). derpharmachemica.com Upon completion, the solvent is evaporated, and the resulting chalcone product is purified by recrystallization. derpharmachemica.com
An alternative to the Claisen-Schmidt condensation is the Allan Robinson reaction, which can also be employed for chalcone synthesis. saudijournals.com
Table 1: Examples of Chalcone Synthesis via Claisen-Schmidt Condensation
| Aldehyde | Ketone | Catalyst | Solvent | Yield | Reference |
| 4-dimethylaminobenzaldehyde | Acetanilide | 10% NaOH | Ethanol | 67.6% | derpharmachemica.com |
| 4-Hydroxybenzaldehyde | Acetanilide | 10% NaOH | Ethanol | 66.9% | derpharmachemica.com |
| Dimethylamino benzaldehyde | Acetophenone | 10% NaOH | Ethanol | 80.4% | scientific.net |
| Vanillin | Acetophenone | Glacial acetic acid and hydrochloric acid | Ethanol | 25.0% | scientific.net |
| Diphenyl formaldehyde | Acetophenone | 10% NaOH | Ethanol | 76.3% | scientific.net |
Derivatization via Electrophilic Aromatic Substitution on the Benzaldehyde Core
The benzaldehyde core of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic ring. The methylamino group is an electron-donating group, which activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. Conversely, the aldehyde group is an electron-withdrawing group, directing electrophiles to the meta position. The interplay of these two groups governs the regioselectivity of the substitution.
Common electrophilic aromatic substitution reactions include nitration and halogenation. For instance, nitration of 4-dimethylaminobenzaldehyde is a typical method for synthesizing 4-(dimethylamino)-3-nitrobenzaldehyde. ontosight.ai Halogenation, such as bromination, can also be performed on benzaldehyde derivatives. evitachem.com
The reactivity of the aromatic ring is significantly influenced by the substituents present. The electron-donating dimethylamino group in 3-bromo-4-(dimethylamino)benzaldehyde (B182466) enhances the nucleophilicity of the ring, making it more reactive towards electrophiles. cymitquimica.com
Functionalization of the Aldehyde Moiety
The aldehyde group of this compound is a versatile functional group that can undergo a variety of transformations, including oxidation, reduction, and carbon-carbon bond formation.
The aldehyde functional group can be readily oxidized to a carboxylic acid. Various oxidizing agents can be employed for this transformation. One study reported the oxidation of substituted benzaldehydes, including N,N-dimethylaminobenzaldehyde, to their corresponding carboxylic acids using tetraethylammonium (B1195904) bromochromate (TEABC) in a mixture of dimethylformamide and acetic acid. researchgate.net Another method utilizes a silver nitrate (B79036) catalyst with hydrogen peroxide for the oxidation of aldehydes, which has shown good selectivity for the aldehyde group without affecting other functional groups like amines. lookchem.com Copper-catalyzed aerobic oxidation also provides a pathway for converting aldehydes to carboxylic acids. rsc.org
The aldehyde group can be reduced to a primary alcohol. A common method for this reduction is the use of sodium borohydride in methanol. rsc.org For instance, (3-(methylamino)phenyl)methanol has been synthesized from (3-nitrosophenyl)methanol and methylboronic acid, with subsequent reduction likely involved in the process. nih.gov Another example is the synthesis of (3-Methoxy-5-(methylamino)phenyl)methanol, which involves a Mannich reaction followed by transformations of the functional groups. evitachem.com
Aldol (B89426) Condensations: The aldehyde group of this compound can participate in aldol condensations, reacting with enolates derived from ketones or other aldehydes to form β-hydroxy carbonyl compounds. iitk.ac.inlibretexts.org These products can then undergo dehydration to yield α,β-unsaturated carbonyl compounds. libretexts.org A crossed aldol condensation involves the reaction between two different aldehydes or ketones. iitk.ac.in
Wittig Reactions: The Wittig reaction is a powerful tool for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium (B103445) ylide. masterorganicchemistry.com this compound can serve as the aldehyde component in this reaction. For example, the Wittig reaction between 4-(N,N-dimethylamino)benzaldehyde and chloromethylene(triphenyl)phosphine ylide has been used to synthesize 4-(N,N-dimethylamino)phenylethyne. researchgate.net The reaction is often carried out in solvents like ethanol in the presence of a base such as sodium ethoxide. oup.com
Reductive Aminations: Reductive amination is a method to form amines from aldehydes or ketones. masterorganicchemistry.com It involves the initial formation of an imine by reacting the carbonyl compound with an amine, followed by the reduction of the imine to the corresponding amine. masterorganicchemistry.com This method can be used to introduce various alkyl groups onto an amine. masterorganicchemistry.com For instance, reductive amination of 3-formylbenzoic acid derivatives with methylamine using sodium cyanoborohydride can yield this compound.
Reactions Involving the Secondary Amine Functionality (e.g., N-Alkylation, N-Acylation)
The secondary amine functionality in this compound can undergo N-alkylation and N-acylation reactions.
N-Alkylation: N-alkylation involves the introduction of an alkyl group onto the nitrogen atom. Reductive amination is a key method for achieving N-alkylation. For example, reacting an amine with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride can lead to the formation of a more substituted amine. masterorganicchemistry.com
N-Acylation: N-acylation is the process of introducing an acyl group to the nitrogen atom. N-(3-(Methylamino)phenyl)acetamide has been synthesized from N-(3-nitrosophenyl)acetamide and methylboronic acid, indicating the feasibility of acylation on the amino group. nih.gov
Green Chemistry Approaches in the Synthesis of this compound and its Derivatives
The development of environmentally benign synthetic routes is a paramount goal in contemporary chemical research. For the synthesis of this compound and its derivatives, green chemistry offers innovative strategies that minimize waste, reduce energy consumption, and utilize less hazardous substances. These approaches primarily revolve around the use of alternative energy sources, such as microwave irradiation, and the development of highly efficient and recyclable catalytic systems.
Solvent-Free and Microwave-Assisted Synthetic Methods
The combination of solvent-free reaction conditions and microwave irradiation represents a significant advancement in green organic synthesis. nih.gov Eliminating organic solvents reduces environmental pollution, lowers costs, and simplifies purification processes. Microwave heating, in contrast to conventional heating, provides rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times, increased yields, and higher product purity. arkat-usa.org
While a direct microwave-assisted, solvent-free synthesis of this compound is not extensively documented, analogous transformations involving structurally similar compounds provide strong evidence for the feasibility of this approach. For instance, the synthesis of chalcone derivatives from 4-(dimethylamino)benzaldehyde (B131446) has been successfully achieved under solvent-free conditions with microwave irradiation. iupac.orgunive.it In one example, the reaction of 4-(dimethylamino)benzaldehyde with 4-chloroacetophenone in the presence of sodium hydroxide under solvent-free conditions at 373 K for just 6 minutes afforded the corresponding chalcone in good yield. unive.it
Another relevant example is the microwave-assisted synthesis of pyrazoline-linked coumarin (B35378) derivatives. In this multi-step synthesis, the initial condensation of 3-acetyl-coumarin with various benzaldehyde derivatives, including 4-(dimethylamino)benzaldehyde, was carried out under microwave irradiation in the presence of a catalytic amount of piperidine, with the reaction completing in as little as one minute. psu.edu The subsequent reaction to form the pyrazoline ring was also efficiently conducted using microwave heating for 1.5 to 3 minutes. psu.edu
Furthermore, the N-alkylation of amines, a key reaction for producing derivatives of this compound, has been shown to be highly amenable to microwave-assisted, solvent-free conditions. For example, the N-alkylation of various amines with alcohols has been effectively catalyzed by manganese(II) chloride under microwave irradiation, offering excellent yields and a broad substrate scope. researchgate.net These examples strongly suggest that a green synthesis of this compound could be achieved via the N-methylation of 3-aminobenzaldehyde (B158843) using a suitable methylating agent under solvent-free, microwave-assisted conditions. Similarly, its derivatives could be accessed through the microwave-assisted reaction of this compound with various reagents or via the N-alkylation of 3-aminobenzaldehyde with different alkylating agents.
Table 1: Examples of Microwave-Assisted Syntheses of Aromatic Aldehyde Derivatives
| Reactants | Product Type | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 4-(Dimethylamino)benzaldehyde, Oxindole | 3-(4-Dimethylaminobenzylidene)indolin-2-one | APTES modified silica, Microwave (Solvent-free) | 12 min | 76 | iupac.org |
| 3-Acetyl-coumarin, 4-(Dimethylamino)benzaldehyde | 3-(3-(4-Dimethylaminophenyl)acryloyl)-2H-chromen-2-one | Piperidine, Microwave | 1-3 min | High | psu.edumlsu.ac.in |
| 4-(Dimethylamino)benzaldehyde, 4-Chloroacetophenone | (E)-1-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one | NaOH, 373 K (Solvent-free) | 6 min | Good | unive.it |
| Various amines, Various alcohols | Tertiary amines | MnCl₂, Microwave | Not specified | Excellent | researchgate.net |
Note: This table presents data from analogous reactions to illustrate the potential of microwave-assisted and solvent-free methods for the synthesis of this compound and its derivatives.
Utilization of Sustainable Catalytic Systems
The use of sustainable catalytic systems is another cornerstone of green chemistry, aiming to replace stoichiometric reagents with catalytic amounts of more environmentally friendly substances. These catalysts should ideally be recoverable and reusable, further enhancing the sustainability of the process.
Dimethyl Carbonate as a Green Methylating Agent:
A particularly promising green route to this compound is the selective N-methylation of 3-aminobenzaldehyde using dimethyl carbonate (DMC). DMC is a non-toxic, biodegradable reagent that serves as an environmentally benign substitute for traditional methylating agents like methyl halides and dimethyl sulfate. unive.it When DMC is used for methylation, the only by-product is methanol, which can be recycled, and carbon dioxide. up.pt
The selective mono-N-methylation of primary aromatic amines using DMC has been achieved with high selectivity (93–98%) and conversion (up to 95%) in the presence of alkali metal-exchanged Y and X faujasites (zeolites) as catalysts. iupac.org The reactions are typically carried out in an autoclave at temperatures between 130–150 °C, yielding the desired N-methylated aromatic amines in good isolated yields (76–84%). iupac.org This method's high selectivity for mono-methylation is a significant advantage over traditional methods that often lead to mixtures of secondary and tertiary amines. iupac.org
Transition Metal Catalysis for N-Alkylation:
For the synthesis of derivatives of this compound, sustainable catalytic N-alkylation methods using transition metals are highly relevant. The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a powerful green concept where alcohols are used as alkylating agents, with water being the only by-product. organic-chemistry.org This approach avoids the use of pre-activated alkylating agents like alkyl halides.
Recent research has highlighted the use of catalysts based on non-precious metals like nickel for these transformations. rsc.org For example, a highly active nickel-based catalyst, generated in situ from Ni(COD)₂ and KOH, has been shown to be very efficient for the N-alkylation of anilines with a wide range of alcohols, including both aromatic and aliphatic ones. rsc.org Similarly, iridium-graphene nanostructured catalysts have been employed for the N-alkylation of amines with alcohols in a solvent-free process. nih.gov These catalytic systems demonstrate excellent functional group tolerance and offer a sustainable pathway to a diverse range of N-alkylated aromatic amines.
Another approach involves the reductive amination of aldehydes. This method is considered greener than traditional SN2 reactions as it avoids potentially genotoxic alkylating agents. acsgcipr.org Catalytic systems for reductive amination often employ hydrogen gas with a supported metal catalyst or borohydride reagents. acsgcipr.org
Table 2: Sustainable Catalytic Systems for N-Alkylation of Aromatic Amines
| Amine Substrate | Alkylating Agent/Method | Catalyst | Conditions | Product | Yield (%) | Reference |
| Primary aromatic amines | Dimethyl Carbonate | Na/K-exchanged zeolites | 130-150 °C, Autoclave | Mono-N-methylated amine | 76-84 | iupac.org |
| Aniline | Various alcohols | Ni(COD)₂ / KOH | Not specified | N-Alkylated aniline | Good to excellent | rsc.org |
| Aniline | Benzyl alcohol | Iridium/graphene | 110 °C, Solvent-free | N-Benzylaniline | 92 | nih.gov |
| Aromatic amines | Alcohols | Zn-SAC on N,S co-doped carbon | 120 °C | N-Alkylated amines | High | nih.gov |
Note: This table provides examples of sustainable catalytic methods applicable to the synthesis of this compound and its derivatives from 3-aminobenzaldehyde.
Chemical Reactivity and Mechanistic Studies of 3 Methylamino Benzaldehyde
Mechanistic Investigations of Transformations Involving the Aldehyde Group
The aldehyde functional group is a primary site of reactivity in 3-(Methylamino)benzaldehyde, characterized by the electrophilic nature of its carbonyl carbon. This electrophilicity drives its participation in a variety of transformations, most notably nucleophilic additions and condensation reactions.
Nucleophilic addition is a fundamental reaction of aldehydes, initiated by the attack of a nucleophile on the electron-deficient carbonyl carbon. rsc.org The mechanism begins with the formation of a tetrahedral intermediate as the nucleophile bonds to the carbonyl carbon and the pi electrons of the C=O bond move to the oxygen atom. rsc.org
For this compound, the presence of the electron-donating methylamino group (-NHCH₃) on the aromatic ring can modulate the electrophilicity of the aldehyde. Electron-donating groups tend to slightly reduce the reactivity of the aldehyde by increasing electron density on the ring, which can be delocalized to the carbonyl group. However, the aldehyde group's inherent reactivity ensures that it readily undergoes nucleophilic addition with a range of nucleophiles.
Under acidic conditions, the reaction is often catalyzed. The mechanism involves an initial protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by even weak nucleophiles. rsc.org For example, the formation of a hydrate (B1144303) (a geminal diol) occurs via the addition of water, a reaction that is accelerated by acid catalysis. rsc.org
Common nucleophilic addition reactions include:
Reduction: The aldehyde can be reduced to the corresponding alcohol, 3-(Methylamino)benzyl alcohol, using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.
Cyanohydrin Formation: Addition of hydrogen cyanide (or a cyanide salt with an acid) leads to the formation of a cyanohydrin.
Grignard and Organolithium Reactions: Reaction with organometallic reagents such as Grignard reagents (R-MgX) or organolithiums (R-Li) results in the formation of secondary alcohols after an acidic workup.
The general mechanism for nucleophilic addition is illustrated below:
Scheme 1: General Nucleophilic Addition to this compound
Where Nu⁻ represents a generic nucleophile.
Condensation reactions of this compound involve an initial nucleophilic addition to the aldehyde, followed by a dehydration step to form a new double bond. pearson.com A prominent example is the formation of Schiff bases (or imines) through reaction with primary amines. bibliotekanauki.pl
The mechanism for imine formation is typically acid-catalyzed and proceeds as follows:
Nucleophilic Attack: A primary amine attacks the electrophilic carbonyl carbon of this compound. rsc.org
Proton Transfer: A proton transfer from the nitrogen to the oxygen results in a neutral intermediate called a carbinolamine.
Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). rsc.org
Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, forming a resonance-stabilized iminium ion.
Deprotonation: A base (such as water or the amine reactant) removes a proton from the nitrogen, yielding the final imine product. bibliotekanauki.pl
This reaction is crucial in the synthesis of various heterocyclic compounds and ligands for coordination chemistry. ijarmps.orgresearchgate.net For instance, derivatives of 4-(dimethylamino)benzaldehyde (B131446) are widely used to synthesize Schiff bases. ijarmps.org
Another important condensation reaction is the Knoevenagel condensation, which involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326) or Meldrum's acid), typically catalyzed by a weak base. researchgate.net
Reactivity Profile of the Secondary Amine Functionality
The secondary amine group in this compound possesses a lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic character. uomustansiriyah.edu.iq
Secondary amines can function as organocatalysts in various chemical transformations. For example, in the synthesis of Betti bases, a three-component reaction involving an aldehyde, 2-naphthol, and a secondary amine, the amine plays a crucial role. rsc.org While specific studies detailing this compound as a catalyst are not prevalent, its secondary amine structure suggests potential catalytic activity. In reactions like the aldol (B89426) or Michael additions, secondary amines can react with a carbonyl compound to form a transient, nucleophilic enamine intermediate, which then attacks an electrophile. This catalytic cycle is a cornerstone of organocatalysis.
The this compound molecule contains two potential donor atoms: the nitrogen of the methylamino group and the oxygen of the aldehyde group. This structure allows it to act as a chelating ligand, forming stable complexes with metal ions. Schiff bases derived from substituted benzaldehydes are well-known for their ability to form coordination complexes. researchgate.netjournalijar.com
In these complexes, the ligand typically coordinates to the metal center through both the imine nitrogen (formed from the condensation of the aldehyde) and another donor atom. journalijar.com For this compound itself, or its derivatives, the methylamino nitrogen and the carbonyl oxygen can coordinate to a single metal ion, forming a stable chelate ring. The formation of such complexes has been studied extensively with analogous compounds like 4-(dimethylamino)benzaldehyde thiosemicarbazones, which form stable four- and five-membered chelate rings with metals like Rhenium(I). nih.govacs.org The ability to form these complexes is fundamental to their application in areas such as catalysis and materials science.
Aromatic Ring Reactivity and Electronic Influences of Substituents
The reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution is governed by the electronic effects of its substituents. In this compound, the ring is substituted with a moderately activating, electron-donating methylamino group (-NHCH₃) and a moderately deactivating, electron-withdrawing aldehyde group (-CHO). libretexts.org
Methylamino Group (-NHCH₃): This group is an ortho-, para-director. It activates the ring towards electrophilic substitution by donating electron density through resonance (p-π conjugation), which stabilizes the carbocation intermediate (the arenium ion). libretexts.org
Aldehyde Group (-CHO): This group is a meta-director. It deactivates the ring by withdrawing electron density through both induction and resonance, destabilizing the arenium ion intermediate for ortho and para attack. libretexts.org
The combined influence of these two groups directs incoming electrophiles. The powerful activating and ortho-, para-directing effect of the methylamino group generally dominates. Therefore, electrophilic substitution is expected to occur at positions ortho and para to the methylamino group (positions 2, 4, and 6) and meta to the aldehyde group. The positions are numbered with the aldehyde group at C1. The methylamino group is at C3.
Position 2: Ortho to -NHCH₃ and ortho to -CHO. Steric hindrance from both adjacent groups may reduce reactivity at this site.
Position 4: Para to -NHCH₃ and meta to -CHO. This position is electronically activated by the amine and not deactivated by the aldehyde's resonance effect, making it a likely site for substitution.
Position 6: Ortho to -NHCH₃ and meta to -CHO. This position is also electronically activated and is another probable site for electrophilic attack.
Table 2: Selected Research Findings on this compound
| Research Focus | Reactants | Reagents/Conditions | Product | Yield | Reference |
|---|
Table 3: 1H and 13C NMR Spectral Data for this compound
| Nucleus | Solvent | Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H NMR | CDCl₃ | 9.91 (s, 1H, CHO), 7.32 (t, 1H, Ar-H), 7.18 (d, 1H, Ar-H), 7.06 (s, 1H, Ar-H), 6.85 (d, 1H, Ar-H), 3.99 (br s, 1H, NH), 2.87 (s, 3H, CH₃) |
| ¹³C NMR | CDCl₃ | 193.1, 149.8, 137.5, 129.7, 120.1, 119.1, 110.8, 30.6 |
Data sourced from a study by Bermejo et al. (2019). acs.org
Directing Effects in Electrophilic Aromatic Substitution
The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the competing directing effects of its two substituents: the methylamino group (-NHCH₃) and the aldehyde group (-CHO).
The methylamino group is a powerful activating substituent. Due to the lone pair of electrons on the nitrogen atom, it donates electron density into the benzene ring through resonance. organicchemistrytutor.com This increase in electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.com The resonance structures show an accumulation of negative charge at the ortho and para positions relative to the methylamino group (carbons 2, 4, and 6). Consequently, the methylamino group is a strong ortho-, para-director.
Conversely, the aldehyde group is a deactivating substituent. youtube.com The carbonyl group is strongly electron-withdrawing due to both induction and resonance, pulling electron density out of the ring. This effect makes the aromatic ring less reactive towards electrophiles. youtube.com The resonance delocalization of the ring's π-electrons into the carbonyl group results in a partial positive charge developing at the ortho and para positions relative to the aldehyde group. libretexts.org This deactivation is most pronounced at the ortho and para positions, making the meta position (carbon 5) the most favorable site for electrophilic attack. Therefore, the aldehyde group acts as a meta-director. youtube.comlibretexts.org
In this compound, these two effects are in opposition. The strongly activating, ortho-, para-directing methylamino group dominates the weaker, deactivating, meta-directing aldehyde group. Electrophilic attack will be directed to the positions most activated by the methylamino group, which are positions 2, 4, and 6.
Position 2 (ortho to -NHCH₃, ortho to -CHO): Activated by the methylamino group, but may experience some steric hindrance from the adjacent aldehyde group.
Position 4 (ortho to -NHCH₃, meta to -CHO): Strongly activated by the methylamino group. The meta-directing effect of the aldehyde group does not deactivate this position as strongly as the ortho/para positions relative to it.
Position 6 (para to -NHCH₃, ortho to -CHO): Strongly activated by the methylamino group.
Therefore, electrophilic substitution is expected to occur predominantly at the 2, 4, and 6 positions, with the exact product ratio influenced by steric factors and specific reaction conditions.
Electronic Push-Pull Systems and Their Impact on Reactivity
This compound exemplifies a classic electronic "push-pull" system. This arrangement consists of an electron-donating group (EDG) and an electron-withdrawing group (EWG) attached to a conjugated π-system, in this case, the benzene ring. researchgate.net
"Push" Component: The methylamino group (-NHCH₃), with its nitrogen lone pair, serves as the potent electron-donating group.
"Pull" Component: The aldehyde group (-CHO), with its electrophilic carbonyl carbon, acts as the electron-withdrawing group.
This configuration facilitates intramolecular charge transfer (ICT) from the electron-rich amino group to the electron-deficient aldehyde group through the π-electron system of the aromatic ring. This inherent electronic polarization significantly influences the molecule's properties and reactivity. The push-pull architecture leads to an increased ground-state dipole moment and is a key design principle for organic materials with significant non-linear optical (NLO) properties. researchgate.netmdpi.com
Kinetic and Thermodynamic Studies of Reactions Involving this compound
Kinetic and thermodynamic studies provide quantitative insight into reaction mechanisms, including the determination of rate laws, the energetics of transition states, and the influence of the reaction environment. While specific data for this compound is limited, extensive studies on the closely related analogue N,N-dimethylaminobenzaldehyde (DMABA) offer valuable information.
| 10³[TEABC] (mol dm⁻³) | [DMABA] (mol dm⁻³) | 10⁴ k_obs (s⁻¹) |
|---|---|---|
| 0.8 | 0.03 | 15.21 |
| 1.2 | 0.03 | 15.18 |
| 1.6 | 0.03 | 15.23 |
| 2.0 | 0.03 | 15.19 |
| 1.6 | 0.01 | 5.08 |
| 1.6 | 0.02 | 10.15 |
| 1.6 | 0.04 | 20.32 |
Activation Parameters and Transition State Characterization
The activation parameters for a reaction, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), can be calculated by studying the reaction rate at different temperatures. sphinxsai.com For the oxidation of DMABA by TEABC, these parameters have been determined. arabjchem.org
The consistently negative value for the entropy of activation (ΔS‡) suggests the formation of a rigid and highly ordered transition state compared to the reactants. jisem-journal.com This is consistent with a proposed mechanism that involves the formation of a chromate (B82759) ester intermediate in the rate-determining step, which restricts the freedom of motion of the reacting species. arabjchem.orgresearchgate.net The free energy of activation (ΔG‡) is similar across the different temperatures, indicating a consistent mechanism within this range.
| Temperature (K) | ΔH‡ (kJ mol⁻¹) | -ΔS‡ (J K⁻¹ mol⁻¹) | ΔG‡ (kJ mol⁻¹) |
|---|---|---|---|
| 298 | 38.09 ± 1.1 | 148.9 ± 3.8 | 82.47 ± 1.2 |
| 303 | 83.21 ± 1.2 | ||
| 308 | 83.96 ± 1.2 | ||
| 313 | 84.70 ± 1.2 |
Solvent Effects on Reaction Kinetics and Mechanisms
The solvent environment can profoundly influence reaction rates and even alter mechanistic pathways. iastate.educhemrxiv.org The rate of oxidation of DMABA by TEABC was found to increase significantly as the proportion of acetic acid in the N,N-dimethylformamide (DMF) solvent mixture increased. arabjchem.org This corresponds to a decrease in the dielectric constant of the medium. An increase in reaction rate with decreasing dielectric constant is characteristic of a reaction involving an ion and a dipole. arabjchem.orgresearchgate.net This supports the proposed mechanism where the reaction occurs between the protonated oxidant (an ion) and the neutral aldehyde molecule (a dipole). arabjchem.org In such cases, less polar solvents can better stabilize the less polar transition state relative to the more polar reactants, thus accelerating the reaction.
| % Acetic Acid (v/v) | Dielectric Constant (D) | 10⁴ k_obs (s⁻¹) |
|---|---|---|
| 0 | 36.70 | 15.23 |
| 10 | 34.15 | 21.87 |
| 30 | 29.00 | 38.65 |
| 50 | 23.90 | 65.44 |
| 70 | 18.80 | 110.12 |
Kinetic Isotope Effect Investigations
The kinetic isotope effect (KIE) is a powerful tool used to probe reaction mechanisms by determining whether a bond to an isotopically substituted atom is broken in the rate-determining step of a reaction. wikipedia.org This is typically done by replacing a hydrogen atom with its heavier isotope, deuterium. A primary KIE (typically kH/kD > 2) is observed when the C-H bond being broken is directly involved in the slow step. rsc.org
While specific KIE studies on this compound were not found in the surveyed literature, research on analogous systems demonstrates the utility of this method. For example, the oxidation of benzylamine (B48309) to benzaldehyde (B42025) using N-chlorosuccinimide was investigated by studying the rate of oxidation of [α,α-²H₂]benzylamine. rsc.org This experiment revealed a large primary kinetic isotope effect of kH/kD = 6.20. rsc.org Such a significant value provides strong evidence that the cleavage of the C-H bond at the α-carbon is integral to the rate-determining step of the oxidation mechanism, likely involving a hydride transfer. rsc.org
A similar investigation on this compound, involving the synthesis of the aldehyde-deuterated analogue (where the -CHO group is replaced with -CDO), could be used to determine if the aldehydic C-H bond is broken in the rate-limiting step of its oxidation or other reactions.
Advanced Spectroscopic and Structural Elucidation of 3 Methylamino Benzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecule can be constructed.
The ¹H NMR spectrum of 3-(Methylamino)benzaldehyde provides key information about the number, environment, and connectivity of protons. The spectrum is characterized by distinct signals for the aldehyde, aromatic, amine, and methyl protons.
Aldehyde Proton (-CHO): A highly deshielded singlet typically appears in the range of δ 9.8-10.0 ppm. This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl oxygen. Its singlet multiplicity indicates no adjacent protons.
Aromatic Protons (Ar-H): The four protons on the benzene (B151609) ring appear in the aromatic region (δ 6.5-7.5 ppm). As a 1,3-disubstituted ring, they exhibit a complex splitting pattern. H-2, positioned between two electron-withdrawing groups (aldehyde and methylamino), is expected to be a singlet or a narrow triplet. H-6, ortho to the aldehyde, and H-4, ortho to the methylamino group, would likely appear as doublets or triplets. H-5, situated meta to both groups, would appear as a triplet.
Amine Proton (-NH): The proton on the nitrogen atom gives a broad singlet whose chemical shift is highly variable (typically δ 3.5-5.0 ppm) depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Methyl Protons (-CH₃): The three protons of the methyl group attached to the nitrogen appear as a singlet around δ 2.8-3.0 ppm. The signal may show a small coupling to the N-H proton, appearing as a doublet in a dry, non-exchanging solvent.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (H-C=O) | 9.8 - 10.0 | Singlet (s) |
| Aromatic (H-2) | 7.0 - 7.2 | Singlet (s) / Triplet (t) |
| Aromatic (H-4) | 6.7 - 6.9 | Doublet (d) / Triplet (t) |
| Aromatic (H-5) | 7.1 - 7.3 | Triplet (t) |
| Aromatic (H-6) | 7.2 - 7.4 | Doublet (d) |
| Amine (N-H) | 3.5 - 5.0 | Broad Singlet (br s) |
| Methyl (N-CH₃) | 2.8 - 3.0 | Singlet (s) / Doublet (d) |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield around δ 190-195 ppm.
Aromatic Carbons (Ar-C): The six aromatic carbons produce signals between δ 110-155 ppm. The carbon attached to the nitrogen (C-3) is shielded by the electron-donating effect of the amino group and appears upfield, while the carbon attached to the aldehyde group (C-1) is deshielded.
Methyl Carbon (-CH₃): The methyl carbon signal appears upfield, typically in the range of δ 30-40 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 190 - 195 |
| Aromatic (C-1) | 135 - 140 |
| Aromatic (C-2) | 115 - 120 |
| Aromatic (C-3) | 148 - 152 |
| Aromatic (C-4) | 112 - 118 |
| Aromatic (C-5) | 128 - 132 |
| Aromatic (C-6) | 120 - 125 |
| Methyl (N-CH₃) | 30 - 40 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal the connectivity of the aromatic protons, showing cross-peaks between H-4 and H-5, and between H-5 and H-6.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would be used to definitively link each aromatic proton signal to its corresponding carbon signal (e.g., H-2 to C-2, H-4 to C-4) and the methyl protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons over two or three bonds. It is crucial for piecing together the molecular fragments. Key HMBC correlations would include the aldehyde proton showing cross-peaks to the aromatic carbons C-1, C-2, and C-6. The methyl protons would show a correlation to the aromatic carbon C-3, confirming the position of the methylamino group.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including IR and Raman techniques, identifies the functional groups within a molecule by detecting their characteristic vibrational frequencies.
The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its key functional groups.
Aldehyde Group (-CHO):
C=O Stretch: A strong, sharp absorption band in the IR spectrum between 1690-1715 cm⁻¹ is characteristic of the carbonyl stretch in aromatic aldehydes. docbrown.info
C-H Stretch: Two distinct but weaker bands are often observed around 2820-2880 cm⁻¹ and 2720-2780 cm⁻¹, corresponding to the C-H bond stretch of the aldehyde. docbrown.info
Methylamino Group (-NH-CH₃):
N-H Stretch: A moderate, single absorption band typically appears in the region of 3300-3500 cm⁻¹ for the secondary amine N-H stretch.
N-H Bend: An absorption of variable intensity is expected around 1550-1650 cm⁻¹, which may sometimes overlap with aromatic C=C stretching bands.
C-N Stretch: The stretching vibration of the aromatic carbon to nitrogen bond (Ar-N) typically occurs in the 1250-1350 cm⁻¹ region.
Aromatic Ring:
C-H Stretch: Aromatic C-H stretching vibrations appear as a group of bands above 3000 cm⁻¹.
C=C Stretch: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Aldehyde | C=O Stretch | 1690 - 1715 | Strong |
| Aldehyde | C-H Stretch | 2820 - 2880, 2720 - 2780 | Weak-Medium |
| Methylamino | N-H Stretch | 3300 - 3500 | Medium |
| Methylamino | N-H Bend | 1550 - 1650 | Medium |
| Methylamino | C-N Stretch | 1250 - 1350 | Medium-Strong |
| Aromatic Ring | C-H Stretch | > 3000 | Medium |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |
To achieve a more precise and reliable assignment of the vibrational modes, experimental IR and Raman spectra are often correlated with theoretical spectra generated through computational methods, such as Density Functional Theory (DFT). cardiff.ac.uk Studies on closely related molecules, such as 4-(dimethylamino)benzaldehyde (B131446), have demonstrated the power of this combined approach. nih.govnih.gov
The process involves optimizing the molecular geometry of the compound in silico and then calculating the vibrational frequencies and their corresponding IR and Raman intensities. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be corrected using a scaling factor to achieve excellent agreement with the experimental data.
This correlative method is particularly valuable for:
Unambiguous Band Assignment: It allows for the confident assignment of complex vibrations, especially in the "fingerprint region" (below 1500 cm⁻¹) where many C-C, C-O, and C-N stretching and bending modes overlap.
Confirming Subtle Structural Effects: DFT calculations can predict how electronic effects from the aldehyde and methylamino groups influence the vibrational frequencies of the aromatic ring.
Understanding Torsional and Low-Frequency Modes: Computational analysis helps identify and assign low-energy modes, such as the torsion of the methyl and aldehyde groups, which are often difficult to observe or assign from experimental spectra alone. nih.govnih.gov
By comparing the experimental spectrum with the scaled computational spectrum, a detailed and accurate assignment of nearly all fundamental vibrational modes of this compound can be achieved, providing a comprehensive understanding of its molecular dynamics.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. The electron ionization (EI) mass spectrum of this compound (C₈H₉NO) is characterized by a molecular ion peak and several key fragment ions that provide structural information.
The molecular weight of this compound is 135.16 g/mol . In mass spectrometry, the molecular ion ([M]⁺) peak would therefore appear at a mass-to-charge ratio (m/z) of 135.
The fragmentation of aromatic aldehydes often involves characteristic losses. libretexts.orgmiamioh.edu A common fragmentation pathway is the loss of a hydrogen radical (H•) from the aldehyde group to form a stable acylium ion ([M-1]⁺), which is often the base peak in the spectrum of benzaldehydes. miamioh.edudocbrown.info Another typical fragmentation is the loss of the entire formyl radical (•CHO), resulting in an [M-29]⁺ peak. libretexts.orgdocbrown.info For amine-containing compounds, α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a predominant fragmentation mode. libretexts.org
For this compound, the fragmentation pattern is expected to exhibit ions resulting from these characteristic cleavages. The initial ionization produces the molecular ion at m/z 135. Subsequent fragmentation events lead to the formation of various daughter ions. The loss of a hydrogen atom from the aldehyde group results in the prominent peak at m/z 134. The loss of the formyl group leads to a fragment at m/z 106. Further fragmentation of the aromatic ring structure can also occur, leading to smaller charged species.
A summary of the expected key fragments for this compound is presented in the table below.
| m/z Value | Proposed Fragment Ion | Formula | Loss from Molecular Ion |
|---|---|---|---|
| 135 | Molecular Ion | [C₈H₉NO]⁺ | - |
| 134 | Acylium Ion | [C₈H₈NO]⁺ | H• |
| 106 | Methylaminophenyl Ion | [C₇H₈N]⁺ | •CHO |
| 77 | Phenyl Ion | [C₆H₅]⁺ | •CHO and •CH₂NH |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
Studies on various substituted benzaldehydes reveal that their crystal packing is governed by a network of weak intermolecular interactions. rsc.orgnih.gov These interactions commonly include C–H⋯O hydrogen bonds, where the aldehydic oxygen acts as a hydrogen bond acceptor. rsc.org Additionally, π–π stacking interactions between the aromatic rings and C–H⋯π interactions are frequently observed, contributing to the formation of multi-dimensional supramolecular assemblies. rsc.orgnih.gov
For instance, the crystal structure of 4-(Dimethylamino)benzaldehyde, a close structural analogue, has been investigated. sigmaaldrich.comacs.org Its crystals belong to the monoclinic crystal system with the space group P2₁/n. sigmaaldrich.com The presence of the amino group in these molecules introduces the possibility of N–H⋯O or N–H⋯N hydrogen bonds if the amine is primary or secondary, or it can influence the electronic properties that dictate other non-covalent interactions. In the case of this compound, the secondary amine group (N-H) provides a hydrogen bond donor site, which would likely participate in N–H⋯O hydrogen bonding with the aldehyde oxygen of a neighboring molecule, significantly influencing the crystal packing.
The table below summarizes typical crystallographic data found for a related compound, 4-(Dimethylamino)benzaldehyde, which serves as a model for understanding the potential solid-state structure of its 3-methylamino isomer.
| Parameter | Observation in Benzaldehyde (B42025) Derivatives | Potential Role in this compound |
|---|---|---|
| Crystal System | Monoclinic, Orthorhombic sigmaaldrich.com | Likely to crystallize in a common, lower-symmetry system. |
| Space Group | P2₁/n, etc. sigmaaldrich.com | Dependent on the specific packing and symmetry elements. |
| C–H⋯O Hydrogen Bonds | Commonly observed, linking molecules via the carbonyl oxygen. rsc.org | Expected to be a primary interaction shaping the supramolecular structure. |
| N–H⋯O Hydrogen Bonds | Possible with secondary amines. | A key expected interaction due to the N-H donor and C=O acceptor. |
| π–π Stacking | Frequent interaction between aromatic rings. rsc.org | Expected to contribute to stabilizing the crystal lattice. |
Inelastic Neutron Scattering (INS) for Vibrational Dynamics in Crystalline States
Inelastic Neutron Scattering (INS) is a spectroscopic technique that probes the vibrational and magnetic excitations in materials. slb.comnist.gov It is particularly powerful for studying the dynamics of hydrogen atoms because the neutron scattering cross-section of hydrogen is significantly larger than that of other elements. researchgate.net This makes INS an ideal tool for investigating the vibrational modes involving hydrogen, such as methyl group torsions and rotations, in crystalline solids. nih.gov
While no INS studies have been published specifically on this compound, research on the closely related compound 4-(Dimethylamino)benzaldehyde (4DMAB) demonstrates the utility of this technique. nih.govmdpi.com A combined INS and periodic Density Functional Theory (DFT) study on crystalline 4DMAB provided a detailed assignment of its vibrational spectrum. mdpi.com
The INS spectrum reveals information about both external phonon modes (lattice vibrations) and internal molecular vibrations. mdpi.com For 4DMAB, the low-frequency region of the spectrum was used to characterize the external phonon modes. A key finding was the identification and assignment of the torsional motions of the methyl groups. nih.gov The torsional frequencies for the four distinct methyl groups in the asymmetric unit of 4DMAB were observed in the range of 190 ± 20 cm⁻¹. nih.gov
Given the structural similarity, an INS study of this compound would be expected to yield valuable data on the vibrational dynamics of its methyl group and the N-H group. The torsional frequency of the single methyl group would provide insight into the local environment and the rotational barrier it experiences within the crystal lattice. Furthermore, the N-H wagging and stretching modes, which can be difficult to assign definitively with optical spectroscopy alone, would be prominent in the INS spectrum.
The table below outlines the types of vibrational modes that would be effectively studied using INS for a crystalline sample of this compound, based on findings from its analogue.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance of INS Measurement |
|---|---|---|
| External (Lattice) Phonon Modes | < 150 | Provides information on the collective motions of molecules in the crystal. mdpi.com |
| Methyl Group Torsion | 170 - 210 | Sensitive to the local crystalline environment and steric hindrance. nih.gov |
| N-H Wagging/Torsion | Variable (e.g., 400-800) | Provides direct insight into hydrogen bonding and intermolecular forces involving the amine group. |
| Aromatic C-H Out-of-Plane Bending | 700 - 1000 | Strongly visible in INS due to large amplitude hydrogen motion. |
Computational and Theoretical Studies of 3 Methylamino Benzaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and geometric properties of molecules. A typical study would involve optimizing the molecular geometry of 3-(Methylamino)benzaldehyde to find its most stable conformation (lowest energy state). This process provides key data on bond lengths, bond angles, and dihedral angles.
HOMO-LUMO Energy Gap Analysis and Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comwikipedia.org A smaller gap generally suggests higher reactivity. irjweb.com For a molecule like this compound, this analysis would pinpoint the distribution of these orbitals, indicating the most likely sites for nucleophilic and electrophilic attack.
Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic and Nucleophilic Sites
A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. It is used to predict how a molecule will interact with other chemical species. The MEP map uses a color scale to denote different electrostatic potential values on the electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. This analysis would identify the reactive sites on the this compound molecule, likely highlighting the oxygen of the carbonyl group and the nitrogen of the amino group as key reactive centers.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Bonding Characteristics
Natural Bond Orbital (NBO) analysis is a computational technique that examines charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. By analyzing the interactions between filled (donor) and vacant (acceptor) orbitals, NBO provides insight into the stability of the molecule arising from these electronic effects. For this compound, NBO analysis would quantify the stabilization energies associated with intramolecular charge transfer, for instance, from the lone pair electrons of the nitrogen atom or the π-bonds of the benzene (B151609) ring to adjacent antibonding orbitals.
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Quantum chemical modeling is employed to simulate chemical reactions, providing a detailed understanding of reaction pathways and the energetic barriers involved. umanitoba.ca This approach is crucial for predicting reaction outcomes and designing new synthetic routes.
Potential Energy Surface (PES) Mapping and Reaction Pathway Elucidation
A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a chemical system as a function of its geometry. wikipedia.org By mapping the PES for a reaction involving this compound, chemists can identify the minimum energy path from reactants to products. researchgate.net This path includes locating transition states—the highest energy points along the reaction coordinate—which are critical for determining the reaction's activation energy and, consequently, its rate. This analysis would allow for the theoretical elucidation of potential reactions, such as its role in condensation reactions or electrophilic aromatic substitution. researchgate.netsemanticscholar.org
While the specific data for this compound is not available, the methodologies described above represent the standard computational toolkit for gaining a deep, theoretical understanding of a molecule's structure, reactivity, and potential chemical transformations. The application of these methods to this compound would be a valuable contribution to the field of computational chemistry.
Energetic Profiles of Elementary Steps
The study of energetic profiles for elementary reaction steps is crucial for understanding the reactivity and kinetic stability of a molecule. While detailed energetic profiles for specific multi-step reactions involving this compound are not extensively documented in dedicated studies, the principles of computational chemistry allow for the theoretical examination of potential energy surfaces for fundamental processes like conformational changes (e.g., rotation around the C-N or C-CHO bonds).
For analogous molecules, such as p-dimethylaminobenzaldehyde, Density Functional Theory (DFT) has been used to compute potential energy surfaces along the twisting angles of the donor (amino) and acceptor (aldehyde) groups. iipseries.org These calculations help determine rotation barriers and identify minimum energy conformations. Such an approach could theoretically be applied to this compound to predict the energy barriers associated with the rotation of the methylamino and aldehyde groups, which are elementary steps in conformational isomerization. These barriers provide insight into the molecule's flexibility and the relative stability of its conformers at different temperatures.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.
Vibrational spectroscopy is a key technique for molecular characterization. Theoretical calculations, particularly using DFT, can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. cardiff.ac.uk For aromatic compounds like benzaldehyde (B42025) derivatives, DFT methods such as B3LYP with basis sets like 6-311++G** are commonly used to perform vibrational analysis. ias.ac.in
These calculations yield a set of normal modes, each with a corresponding frequency and intensity for both IR and Raman activity. The simulated spectra can then be compared with experimental data to confirm structural assignments. For example, characteristic vibrational modes for this compound would include:
C=O stretching of the aldehyde group.
N-H bending and C-N stretching of the methylamino group.
C-H stretching and bending modes of the aromatic ring and the methyl group.
Ring breathing and other skeletal vibrations.
While specific, comprehensive vibrational analyses for this compound are found within broader studies of related compounds, the methodology remains robust. researchgate.net For the related molecule 4-(dimethylamino)benzaldehyde (B131446), detailed vibrational assignments have been successfully performed using DFT calculations, demonstrating the reliability of this approach. nih.gov
NMR spectroscopy is a cornerstone of chemical structure elucidation. The prediction of NMR chemical shifts using quantum chemical calculations has become a standard tool for confirming or assigning molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed with DFT, is one of the most reliable approaches for calculating nuclear magnetic shielding tensors, from which chemical shifts are derived. unifr.ch
The theoretical chemical shifts for the ¹H and ¹³C nuclei of this compound can be calculated and then compared to experimental values. This process involves:
Optimizing the molecular geometry at a chosen level of theory (e.g., B3LYP/6-311+G(d,p)).
Performing a GIAO NMR calculation on the optimized geometry.
Referencing the calculated shielding constants to a standard compound like tetramethylsilane (B1202638) (TMS) to obtain chemical shifts.
Calculations can be performed for the molecule in the gas phase or by incorporating solvent effects using models like the Polarizable Continuum Model (PCM) to better mimic experimental conditions. nih.gov The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. rsc.org
Investigation of Non-Linear Optical (NLO) Properties
Molecules with significant charge separation, often found in donor-acceptor substituted π-conjugated systems, are candidates for non-linear optical (NLO) materials. Computational chemistry is a vital tool for screening and designing molecules with high NLO activity. The key parameters, the first hyperpolarizability (β) and second hyperpolarizability (γ), which quantify the second and third-order NLO response, can be calculated using quantum chemical methods. nih.govmdpi.com
For this compound, the methylamino group acts as an electron donor and the aldehyde group as an electron acceptor. The NLO properties can be computed using methods like DFT (e.g., CAM-B3LYP functional) with appropriate basis sets. nih.govrsc.org These calculations provide values for:
Dipole Moment (μ): Indicates the charge separation in the molecule.
Polarizability (α): Measures the linear response of the electron cloud to an electric field.
First Hyperpolarizability (β): Quantifies the second-order NLO response.
Second Hyperpolarizability (γ): Quantifies the third-order NLO response.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into conformational flexibility and intermolecular interactions. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can map out the accessible conformational space and the interactions with surrounding molecules, such as solvents or other solutes. frontiersin.org
An MD simulation of this compound, either in a solvent box or in a simulated condensed phase, could reveal:
Conformational Preferences: The simulation can explore different rotational conformations (rotamers) around the C-N and C-CHO single bonds, providing information on the most stable or populated conformations. researchgate.net
Intermolecular Interactions: In a simulated solvent like water or an organic solvent, MD can detail the nature of solute-solvent interactions, such as the formation and lifetime of hydrogen bonds between the aldehyde oxygen or amino hydrogen and solvent molecules.
Structural Dynamics: Time-dependent properties, such as the fluctuation of bond lengths and angles, can be analyzed to understand the molecule's flexibility.
Combining MD simulations with machine learning or other enhanced sampling techniques can further improve the exploration of the conformational landscape. researchgate.netnih.gov
Applications and Advanced Research Directions of 3 Methylamino Benzaldehyde
Role as a Building Block in Complex Molecule Synthesis
3-(Methylamino)benzaldehyde is a versatile bifunctional organic compound that serves as a valuable building block in the synthesis of more complex molecules. Its chemical structure, featuring both an aldehyde (-CHO) and a secondary methylamino (-NHCH₃) group on a benzene (B151609) ring, provides two distinct points for chemical modification. The aldehyde group is susceptible to nucleophilic attack and condensation reactions, while the methylamino group can act as a nucleophile or be functionalized further. This dual reactivity allows it to be a key intermediate in constructing a diverse range of molecular architectures.
Aldehydes are well-established as crucial intermediates in the production of dyes and pharmaceuticals. ciac.jl.cn The reactivity of this compound is exemplified by its ability to readily undergo condensation reactions, particularly with primary amines, to form Schiff bases (imines). ciac.jl.cnnih.gov This reaction is a cornerstone of its utility, providing a pathway to a wide variety of larger, functionalized molecules.
Synthesis of Pharmaceuticals and Bioactive Compounds
The structural framework of this compound is a valuable starting point for the synthesis of pharmaceuticals and bioactive compounds. The formation of Schiff bases through the reaction of its aldehyde group with various amines is a common and powerful strategy in medicinal chemistry. ciac.jl.cn These resulting imines are not only often bioactive themselves but also serve as versatile intermediates for the synthesis of numerous heterocyclic compounds, which are prevalent in drug molecules.
While research on the closely related para-isomer, 4-(dimethylamino)benzaldehyde (B131446) (DMAB), is more extensive, the principles of its application are highly relevant. For instance, Schiff bases derived from DMAB have been used to create compounds exhibiting significant biological activities, including anti-Toxoplasma gondii activity. ciac.jl.cn Furthermore, derivatives incorporating the aminobenzaldehyde moiety have demonstrated promising antioxidant properties. nih.gov The presence of the reactive aldehyde and amine functionalities in this compound allows for its incorporation into complex molecular scaffolds designed to interact with biological targets, making it a compound of interest in drug discovery and development.
Table 1: Examples of Bioactive Compounds Derived from Aminobenzaldehyde Scaffolds
| Parent Compound | Derivative Type | Observed Biological Activity | Reference |
| 4-(Dimethylamino)benzaldehyde | Schiff Base (Thiosemicarbazone) | Anti-Toxoplasma gondii | ciac.jl.cn |
| 4-(Dimethylamino)benzaldehyde | Schiff Base | Antioxidant | nih.gov |
| Various Benzaldehydes | Schiff Base | Antibacterial, Antifungal |
Precursor for Dyes, Pigments, and Functional Materials
The electronic properties inherent in the this compound structure make it an excellent precursor for the synthesis of dyes, pigments, and other functional materials. The molecule possesses an electron-donating methylamino group and an electron-withdrawing aldehyde group connected through the delocalized π-system of the benzene ring. This "push-pull" architecture is a fundamental design principle for many organic chromophores (color-bearing molecules).
This intramolecular charge-transfer character is responsible for the absorption of light in the visible spectrum, leading to colored compounds. The analogous compound, p-dimethylaminobenzaldehyde, has been successfully used in the synthesis of various classes of dyes, such as stilbazolium and cyanine (B1664457) dyes. ciac.jl.cnnih.gov By reacting this compound with appropriate chemical partners, its structure can be extended into larger conjugated systems, allowing for the fine-tuning of the resulting material's color and photophysical properties. Beyond dyes, this compound can also be used to create functional polymers by reacting it with polymer chains containing suitable reactive groups, thereby imparting specific optical or electronic properties to the material. rsc.org
Catalytic Applications of this compound Derived Species
Derivatives of this compound, particularly Schiff bases, are highly effective as ligands in the field of catalysis. By reacting the aldehyde with a primary amine, a Schiff base ligand is formed, which contains an imine (C=N) nitrogen atom that can effectively coordinate to a metal center. The electronic nature of the benzene ring, modified by the methylamino substituent, can influence the properties of the resulting metal complex, thereby modulating its catalytic activity.
Chiral Catalysis in Asymmetric Synthesis
In the field of asymmetric synthesis, where the goal is to selectively produce one of two mirror-image isomers (enantiomers) of a chiral molecule, derivatives of this compound can play a crucial role. While the parent molecule is not chiral, it can be readily converted into a chiral ligand. This is achieved by reacting it with a chiral primary amine.
The resulting chiral Schiff base can then be used as a ligand in a metal complex. When this chiral complex catalyzes a reaction, it creates a chiral environment that can direct the reaction to preferentially form one enantiomer over the other, a process known as asymmetric induction. This strategy is a cornerstone of modern organic chemistry for producing enantiomerically pure pharmaceuticals. The general concept of "chiral aldehyde catalysis," which often involves the in-situ formation of chiral imines from aldehydes and amino acid esters, provides an efficient pathway for synthesizing optically active amines and amino acids. researchgate.netnih.gov
Photocatalytic Reductions
Species derived from this compound have potential applications in photocatalysis. Photocatalysis utilizes light to drive chemical reactions, often involving a photosensitizer that absorbs light and initiates electron transfer processes. Schiff bases and their metal complexes derived from aminobenzaldehydes can possess favorable photophysical properties for such applications. nih.govanjs.edu.iq
Recent research has shown that modifying graphitic carbon nitride (a known photocatalyst) with aminobenzaldehyde through a Schiff base reaction can regulate the electronic structure of the material. nih.gov This modification leads to a narrower band gap and a lower recombination rate of photo-generated electron-hole pairs, ultimately enhancing the visible-light-driven photocatalytic activity for the degradation of organic pollutants. nih.gov The inherent donor-π-acceptor structure of this compound derivatives makes them promising candidates for the development of novel organic photosensitizers or for modifying existing photocatalytic systems to improve their efficiency under visible light. nih.govrsc.org
Metal-Complex Catalysis
The formation of metal complexes using ligands derived from this compound is a straightforward and effective strategy for creating catalysts. The most common approach involves the synthesis of Schiff base ligands, which are renowned for their ability to form stable complexes with a wide range of transition metals. yu.edu.josrce.hrmdpi.com
The process begins with the condensation reaction of this compound with a selected primary amine to yield the desired Schiff base ligand. This ligand is then introduced to a metal salt (e.g., of copper, nickel, zinc, or cobalt), leading to the formation of a coordination complex. yu.edu.josrce.hr In these complexes, the imine nitrogen and potentially other donor atoms from the amine portion of the ligand bind to the metal ion. yu.edu.jo The resulting metal-Schiff base complex can function as a catalyst for various organic transformations, with its activity and selectivity being tunable by altering the structure of the ligand or the identity of the metal ion. mdpi.com
Advanced Materials Science Applications
The unique chemical structure of this compound, featuring both an electron-donating methylamino group and an electron-withdrawing aldehyde group, makes it a valuable precursor in the synthesis of advanced materials with tailored optical and electronic properties. These derivatives have found applications in the development of fluorescent probes for detecting specific analytes and in the fabrication of optoelectronic devices.
Development of Fluorescent Probes and Chemosensors
Fluorescent probes and chemosensors are molecules designed to detect specific ions or molecules, signaling their presence through a change in fluorescence. Derivatives of this compound are effective in this role due to the compound's inherent electronic characteristics, which can be modulated upon interaction with an analyte.
The design of these sensors often involves a Schiff base reaction, where the aldehyde group of a this compound derivative reacts with a primary amine. This reaction is a cornerstone in the synthesis of chemosensors, as the resulting imine group can introduce new binding sites and alter the electronic properties of the molecule. This alteration can lead to a "turn-on" or "turn-off" fluorescent response upon binding to the target analyte.
For instance, Schiff base ligands derived from substituted benzaldehydes have been shown to act as selective fluorescent sensors for metal ions like Fe³⁺ and Cu²⁺. researchgate.net The coordination of the metal ion to the ligand alters the internal charge transfer (ICT) characteristics of the molecule, leading to a detectable change in its fluorescence emission. While specific studies on this compound itself are not detailed, the principles demonstrated with analogous compounds like p-dimethylaminobenzaldehyde highlight the potential of this class of molecules. The sensitivity of these sensors can be exceptionally high, with detection limits reaching the micromolar and even nanomolar range. researchgate.net
The development of these chemosensors is an active area of research, with a focus on improving selectivity, sensitivity, and response time for the detection of a wide range of analytes, including metal ions, anions, and neutral molecules. The versatility of the Schiff base chemistry allows for the creation of a diverse library of sensors with finely tuned properties.
Opto-electronic Applications of Derivatives
The field of opto-electronics involves devices that source, detect, and control light. Materials with nonlinear optical (NLO) properties are of particular interest for applications such as optical switching and data storage. Derivatives of this compound, particularly those analogous to 4-(Dimethylamino)benzaldehyde, have been investigated for their third-order NLO properties. researchgate.net
These properties arise from the molecule's ability to interact with an intense electromagnetic field, such as that from a laser, and modify the field's properties. The presence of both strong electron-donating and electron-withdrawing groups within the same molecule is a key structural feature for enhancing these NLO effects.
Research into molecular adducts, such as the one formed between 4-(dimethylamino)benzaldehyde and 4-nitrophenol, has demonstrated the potential for creating materials with significant third-order NLO susceptibility. researchgate.net These materials are often characterized using techniques like the Z-scan method to quantify their nonlinear absorption and refraction. The development of such materials is crucial for the advancement of next-generation optical technologies.
Furthermore, derivatives of aminobenzaldehydes have been incorporated into electrochromic devices. ntu.edu.tw These devices can change their color and optical properties in response to an applied voltage. The research in this area focuses on creating materials that exhibit high contrast, fast switching times, and good stability over many cycles. While direct applications of this compound were not found, the broader class of aminobenzaldehyde derivatives shows significant promise in this domain. ntu.edu.tw
Biochemical Research Tools and Bio-conjugation Strategies
The reactivity of the aldehyde group in this compound makes it a useful tool in biochemical research, particularly for the formation of Schiff bases with biologically relevant amines and for studying biological pathways.
Formation of Schiff Bases with Biologically Relevant Amines
The reaction of an aldehyde with a primary amine to form a Schiff base (an imine) is a fundamental transformation in organic chemistry and has significant implications in biochemistry. This reaction is often reversible and can occur under physiological conditions. This compound can readily react with the primary amino groups found in biomolecules such as amino acids, peptides, and proteins. researchgate.netsemanticscholar.org
This reactivity allows for the labeling and modification of these biomolecules. For example, the formation of a Schiff base can be used to introduce a spectroscopic probe or an affinity tag onto a protein. The resulting imine bond can be further stabilized by reduction to a secondary amine, making the linkage permanent.
The formation of Schiff bases with amino acids has been studied to understand the fundamental interactions and to create new compounds with potential biological activities. researchgate.net These reactions are a cornerstone of bio-conjugation chemistry, enabling the linkage of different molecular entities to create novel hybrid structures with combined functionalities.
Use in Biological Pathway and Mechanism Studies
The ability of this compound and its analogs to react with specific biomolecules can be exploited to study biological pathways and mechanisms. For example, aldehydes are known to react with amines and other nucleophiles within cells, and understanding these reactions can provide insights into cellular processes and the mechanisms of toxicity or therapeutic action of certain compounds.
While specific studies detailing the use of this compound in this context are not prevalent, the general reactivity of aldehydes makes them valuable probes. For instance, the reaction with amino groups in proteins can be used to map accessible lysine (B10760008) residues or to cross-link proteins to study their interactions. This type of chemical biology approach can help to elucidate the function of proteins and their roles in complex biological networks.
Potential for Diagnostic Imaging (e.g., PET Imaging with Radiolabeled Analogs)
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. It relies on the detection of gamma rays emitted from the annihilation of positrons, which are released by a radionuclide incorporated into a tracer molecule. The development of new radiolabeled tracers is crucial for expanding the applications of PET imaging.
While there is no direct evidence of this compound being used in PET imaging, its structure provides a scaffold that could be modified for such applications. The key would be to incorporate a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C), into an analog of the molecule.
The general strategy for developing a PET tracer involves designing a molecule that can be readily radiolabeled and that retains its ability to interact with a specific biological target. For example, if a derivative of this compound were found to bind to a particular enzyme or receptor, a radiolabeled version could be synthesized to visualize the distribution of that target in vivo. mdpi.com
The development of radiolabeled peptides and other biomolecules for PET imaging is an active area of research. nih.gov The conjugation of a radiolabeled prosthetic group to a targeting molecule is a common strategy. An aldehyde-functionalized molecule could potentially be used in such a bioconjugation strategy, although more efficient "click chemistry" reactions are often preferred.
Future Perspectives and Emerging Research Areas
Integration of 3-(Methylamino)benzaldehyde in Sustainable and Green Chemical Technologies
The principles of green chemistry are fundamentally reshaping the landscape of chemical synthesis and manufacturing. In this context, this compound is being eyed for its potential integration into more environmentally benign processes. Future research is anticipated to focus on several key areas:
Renewable Feedstock Utilization: A significant future direction involves the development of synthetic routes to this compound and its derivatives from renewable bio-based resources. rsc.orgaps.org Lignin (B12514952), a complex polymer abundant in plant biomass, presents a promising, yet challenging, source of aromatic compounds. rsc.org Research into advanced catalytic and biocatalytic depolymerization and functionalization of lignin could pave the way for sustainable production of aminobenzaldehydes.
Green Synthetic Methodologies: The adoption of greener reaction conditions for transformations involving this compound is a critical area of emerging research. This includes the use of aqueous reaction media, which minimizes the reliance on volatile and often toxic organic solvents. Furthermore, microwave-assisted organic synthesis (MAOS) offers a pathway to significantly reduced reaction times and energy consumption compared to conventional heating methods. researchgate.netsciencescholar.us The application of MAOS to reactions such as the benzoin (B196080) condensation of benzaldehyde (B42025) has demonstrated substantial improvements in efficiency, a principle that can be extended to reactions involving this compound. researchgate.net
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Future investigations will likely explore the enzymatic synthesis and transformation of this compound. For instance, the development of engineered enzymes could enable the biocatalytic production of amino-benzaldehydes from simpler precursors under mild, environmentally friendly conditions. researchgate.net Biocatalytic approaches could also be employed for the stereoselective modification of this compound derivatives, offering access to chiral molecules with potential applications in pharmaceuticals and agrochemicals.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The inherent reactivity of the aldehyde and the electronic influence of the methylamino group in this compound provide a fertile ground for the discovery of novel chemical transformations. While the classical reactions of aldehydes are well-established, future research is expected to uncover unprecedented reactivity patterns.
Multicomponent Reactions (MCRs): this compound is an ideal candidate for use in MCRs, which allow for the synthesis of complex molecules in a single step from three or more starting materials. The development of new MCRs involving this aldehyde could lead to the efficient construction of diverse molecular scaffolds with potential biological activities. The exploration of novel catalysts and reaction conditions will be key to unlocking new MCR pathways.
C-H Bond Activation: Direct functionalization of C-H bonds is a rapidly evolving area of organic synthesis that offers a more atom-economical approach to creating complex molecules. Future studies could focus on the development of transition-metal catalyzed C-H activation strategies to functionalize the aromatic ring of this compound at positions that are not readily accessible through classical electrophilic aromatic substitution.
Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful and sustainable tool in organic synthesis. The electron-rich nature of the 3-(methylamino)phenyl moiety could be exploited in photoredox-catalyzed reactions, enabling novel transformations such as radical additions to the aldehyde or cross-coupling reactions.
High-Throughput Screening and Combinatorial Chemistry for New Applications
The discovery of new bioactive compounds and functional materials is increasingly reliant on high-throughput screening (HTS) and combinatorial chemistry. These approaches enable the rapid synthesis and evaluation of large libraries of related compounds.
Combinatorial Library Synthesis: this compound can serve as a versatile scaffold for the construction of combinatorial libraries. For example, its reaction with a diverse range of primary amines can readily generate a library of Schiff bases. semanticscholar.org Similarly, its participation in multicomponent reactions can produce extensive libraries of structurally diverse heterocyclic compounds. These libraries can then be screened for a wide array of biological activities, from antimicrobial to anticancer properties. researchgate.net
Development of Novel Screening Assays: The unique chemical properties of this compound and its derivatives may necessitate the development of novel HTS assays. For instance, its potential use in the synthesis of fluorescent probes would require the development of fluorescence-based screening platforms to identify compounds with desired photophysical properties. The development of robust and sensitive assays will be crucial for efficiently screening large combinatorial libraries. echemcom.com
| Screening Approach | Potential Application Area for this compound Derivatives |
| High-Throughput Screening (HTS) | Drug discovery (e.g., enzyme inhibitors, receptor agonists/antagonists) |
| Materials science (e.g., fluorescent probes, organic electronics) | |
| Combinatorial Chemistry | Generation of diverse libraries of Schiff bases and heterocycles |
| Identification of novel antimicrobial and anticancer agents |
Advanced Computational Design and In Silico Screening of this compound Based Systems
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules.
Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. aps.org Such studies can help in understanding its reaction mechanisms and in predicting the outcomes of new transformations. For instance, DFT can be used to model the transition states of reactions involving this aldehyde, providing a theoretical basis for optimizing reaction conditions. peerj.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. jmaterenvironsci.com By generating a virtual library of this compound derivatives and calculating various molecular descriptors, QSAR models can be developed to predict their potential bioactivity. This in silico approach can prioritize the synthesis of the most promising candidates, thereby saving time and resources.
Molecular Docking and Virtual Screening: For applications in drug discovery, molecular docking can be used to predict the binding affinity and orientation of this compound-based ligands within the active site of a biological target, such as an enzyme or a receptor. researchgate.netemerginginvestigators.org This allows for the virtual screening of large compound libraries to identify potential hits for further experimental validation.
| Computational Method | Application to this compound Research |
| Density Functional Theory (DFT) | Elucidation of electronic structure, reactivity, and reaction mechanisms. |
| QSAR | Prediction of biological activity and physical properties of derivatives. |
| Molecular Docking | Identification of potential drug candidates by simulating binding to biological targets. |
Cross-Disciplinary Research at the Interface of Organic Chemistry, Materials Science, and Biology
The future of chemical research lies in the convergence of different scientific disciplines. This compound is well-positioned to be at the heart of such cross-disciplinary endeavors.
Materials Science: The aromatic and functional nature of this compound makes it an attractive building block for the synthesis of novel organic materials. For instance, its incorporation into polymer backbones could lead to the development of new conductive polymers or materials with interesting optical properties. Its derivatives could also be explored as components of organic light-emitting diodes (OLEDs) or as sensors for the detection of specific analytes.
Chemical Biology: The reactivity of the aldehyde group allows for its conjugation to biomolecules, such as proteins and peptides. This opens up possibilities for using this compound derivatives as chemical probes to study biological processes. For example, fluorescent derivatives could be designed for bioimaging applications, allowing for the visualization of specific cellular components or events.
Medicinal Chemistry: The synthesis of Schiff bases and other heterocyclic compounds from this compound provides a rich source of new molecules for drug discovery. sciencescholar.us These compounds can be screened against a wide range of therapeutic targets to identify new leads for the treatment of diseases such as cancer, infectious diseases, and neurodegenerative disorders. The methylamino group can also be a key pharmacophoric feature, influencing the binding of the molecule to its biological target.
Q & A
Basic: What are the common synthetic routes for preparing 3-(Methylamino)benzaldehyde, and what reaction conditions are typically employed?
This compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 3-bromobenzaldehyde with methylamine under palladium-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination) can introduce the methylamino group. Alternatively, reductive amination of 3-formylbenzoic acid derivatives with methylamine using sodium cyanoborohydride may yield the target compound. Reaction optimization often involves controlling temperature (60–100°C), solvent polarity (DMF or THF), and catalyst loading (e.g., 5 mol% Pd(OAc)₂) to maximize yield .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
Key techniques include:
- ¹H NMR : A singlet at δ 9.8–10.2 ppm for the aldehyde proton and a broad singlet at δ 2.8–3.2 ppm for the methylamino group (-NHCH₃). Aromatic protons typically appear as multiplets between δ 7.0–8.0 ppm.
- IR Spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (C=O of aldehyde) and ~3300 cm⁻¹ (N-H stretch of secondary amine).
- Mass Spectrometry : Molecular ion peak at m/z 149 (C₈H₉NO) with fragmentation patterns indicating loss of the aldehyde group (-28 Da). Cross-validate with HPLC purity data to confirm structural integrity .
Basic: What safety precautions should be taken when handling this compound in laboratory settings?
While specific toxicological data for this compound is limited, general precautions for aromatic aldehydes and amines apply:
- Eye/Skin Protection : Wear nitrile gloves and goggles. In case of contact, flush eyes with water for 15 minutes and wash skin with soap .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Keep in a cool, dry place away from oxidizing agents due to potential reactivity of the aldehyde group .
Advanced: How can researchers optimize the yield of this compound derivatives during multi-step synthesis?
Yield optimization strategies include:
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd₂(dba)₃) with ligands like Xantphos to enhance coupling efficiency in amination reactions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Purification : Use flash chromatography with gradient elution (hexane/ethyl acetate) to isolate pure products. Evidence from analogous syntheses shows yields up to 76% under optimized conditions .
Advanced: What strategies can resolve contradictions in spectroscopic data when analyzing substituted benzaldehyde derivatives?
- Multi-Technique Validation : Combine ¹³C NMR, DEPT-135, and HSQC to resolve overlapping signals in crowded aromatic regions.
- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., using Gaussian) to confirm assignments.
- Meta-Analysis : Review protocols from related compounds (e.g., fluorinated benzaldehydes) to identify systematic errors in sample preparation or instrumentation .
Advanced: How do electron-withdrawing/donating substituents influence the reactivity of this compound in nucleophilic addition reactions?
- Electron-Withdrawing Groups (e.g., -F) : Increase electrophilicity of the aldehyde carbon, accelerating nucleophilic attack (e.g., in Grignard reactions). For example, 4-fluoro-3-methylbenzaldehyde derivatives exhibit enhanced reactivity in imine formation .
- Electron-Donating Groups (e.g., -OCH₃) : Reduce aldehyde reactivity but stabilize intermediates via resonance. Kinetic studies using UV-Vis spectroscopy can quantify these effects .
Advanced: How can computational methods aid in predicting the biological activity of this compound derivatives?
- Molecular Docking : Screen derivatives against target proteins (e.g., enzymes) using AutoDock Vina to predict binding affinities.
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity data from in vitro assays. Validate with leave-one-out cross-validation (R² > 0.8) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
